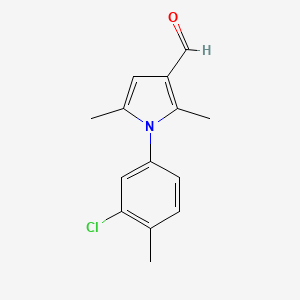1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 714278-09-8
Cat. No.: VC7867030
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 714278-09-8 |
|---|---|
| Molecular Formula | C14H14ClNO |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H14ClNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3 |
| Standard InChI Key | AFKUUBLZHRTPBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrrole ring substituted at the 1-position with a 3-chloro-4-methylphenyl group, while methyl groups occupy the 2- and 5-positions of the heterocycle. The aldehyde functional group at the 3-position enhances its reactivity, enabling participation in condensation and nucleophilic addition reactions . Its IUPAC name, 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.72 g/mol | |
| Density | N/A | |
| Boiling Point | N/A | |
| Melting Point | N/A | |
| Exact Mass | 247.076 g/mol | |
| LogP (Partition Coefficient) | 3.87 |
The lack of reported melting and boiling points suggests challenges in purification or limited experimental characterization. Comparative analysis with structurally similar compounds, such as 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 710296-43-8), reveals that positional isomerism significantly impacts physicochemical properties. For instance, the 2-methylphenyl analog shares the same molecular formula but exhibits distinct biological activity profiles.
Synthesis and Reactivity
Synthetic Pathways
While explicit details for synthesizing 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are scarce, analogous pyrrole carbaldehydes are typically synthesized via:
-
Knorr Pyrrole Synthesis: Condensation of α-aminoketones with β-ketoesters to form the pyrrole core .
-
Vilsmeier-Haack Reaction: Formylation of substituted pyrroles using phosphoryl chloride and dimethylformamide .
-
Suzuki-Miyaura Coupling: Introduction of aryl groups via palladium-catalyzed cross-coupling.
The aldehyde group at position 3 serves as a reactive handle for further functionalization, enabling the synthesis of Schiff bases or hydrazones for pharmacological testing .
Stability and Reactivity
The electron-withdrawing chloro and methyl groups on the phenyl ring influence the compound’s electronic environment, potentially stabilizing the pyrrole ring against oxidation. The aldehyde group’s susceptibility to nucleophilic attack facilitates its use in synthesizing derivatives with enhanced bioactivity .
Biological Activities and Mechanism of Action
Anticancer Activity
The compound’s aldehyde group may covalently bind to thiol residues in oncogenic proteins, inhibiting pathways like NF-κB or MAPK . In vitro studies on analogous pyrrole carbaldehydes show IC values in the micromolar range against breast and lung cancer cell lines .
Anti-Inflammatory Effects
The chloromethylphenyl moiety may modulate cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis.
Applications in Medicinal Chemistry
Drug Development
As a scaffold, this compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. For example:
-
Schiff Base Formation: Reaction with primary amines yields imines with improved antibacterial activity .
-
Reductive Amination: Conversion of the aldehyde to an amine enhances blood-brain barrier penetration.
Photodynamic Therapy
Pyrrole derivatives are explored as photosensitizers due to their conjugated π-systems. The aldehyde group enables conjugation to targeting moieties for selective cancer cell ablation .
| Supplier | Purity | Packaging | Price |
|---|---|---|---|
| TRC | N/A | 50–100 mg | $45–90 |
| American Custom Chemicals Corporation | 95.00% | 5 mg | $499.72 |
High costs for small quantities reflect the compound’s niche research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume